N-[2-(cyclohexylcarbamoyl)phenyl]-2-(ethylsulfanyl)benzamide
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Overview
Description
N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE is an organic compound with a complex structure that includes a cyclohexyl group, an ethylsulfanyl group, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 2-aminobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-aminobenzamide.
Introduction of the Ethylsulfanyl Group: The next step involves the introduction of the ethylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamido intermediate with ethylsulfanyl chloride under basic conditions.
Industrial Production Methods
Industrial production of N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE can be compared with other similar compounds, such as:
N-CYCLOHEXYL-2-(METHYLSULFANYL)BENZAMIDE: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-CYCLOHEXYL-2-(METHOXYETHYL)BENZAMIDE: Contains a methoxyethyl group instead of an ethylsulfanyl group.
The uniqueness of N-CYCLOHEXYL-2-[2-(ETHYLSULFANYL)BENZAMIDO]BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(2-ethylsulfanylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H26N2O2S/c1-2-27-20-15-9-7-13-18(20)22(26)24-19-14-8-6-12-17(19)21(25)23-16-10-4-3-5-11-16/h6-9,12-16H,2-5,10-11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
AQFOQYITCLMOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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